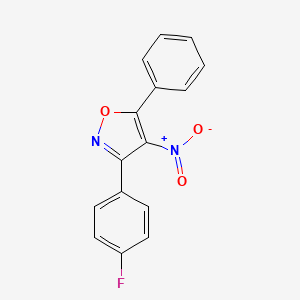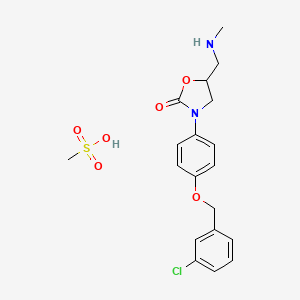
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate typically involves multiple steps:
Formation of the Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by the chlorobenzyl group.
Attachment of the Methanesulfonate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the methylamino group.
Reduction: Reduction reactions can target the oxazolidinone ring or the chlorobenzyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic derivatives.
Reduction: Reduced forms of the oxazolidinone or chlorobenzyl groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological molecules due to its aromatic and heterocyclic components. It could be investigated for potential bioactivity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the oxazolidinone ring is particularly noteworthy, as similar structures are found in some antibiotics.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency.
Uniqueness
What sets 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate apart is the specific combination of the chlorobenzyl and methanesulfonate groups, which may confer unique chemical and biological properties not seen in other oxazolidinone derivatives.
Propriétés
Numéro CAS |
84269-97-6 |
|---|---|
Formule moléculaire |
C19H23ClN2O6S |
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C18H19ClN2O3.CH4O3S/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13;1-5(2,3)4/h2-9,17,20H,10-12H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
WQWXUPMCRORTRU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O |
Numéros CAS associés |
73423-36-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

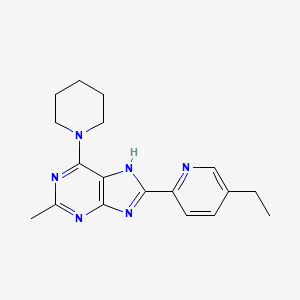


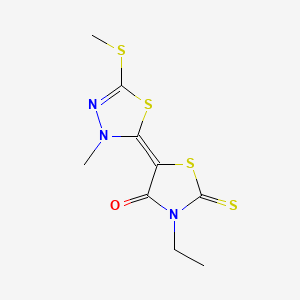


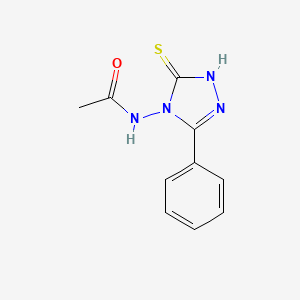
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)

